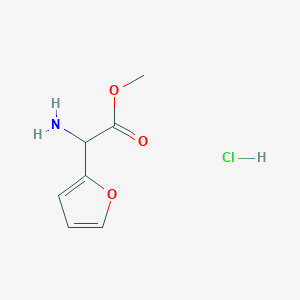

Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride

Description

Systematic IUPAC Nomenclature and Synonym Identification

Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is systematically named as This compound. This naming reflects its core structure: a furan-2-yl moiety substituted at the 2-position of a central carbon, which is further bonded to an amino group and a methyl ester. The hydrochloride salt form is indicated by the presence of a chloride counterion.

Key Synonyms

- 2-Furanacetic acid, α-amino-, methyl ester, hydrochloride

- SCHEMBL5214675

- MFCD11052539

CAS Registry Number

The compound is registered under CAS 869556-76-3 .

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ClNO₃ | |

| Molecular Weight | 191.61 g/mol | |

| InChI Key | BNRORVLPRCBTTP-UHFFFAOYSA-N | |

| SMILES | O=C(OC)C(N)C1=CC=CO1.[H]Cl |

Molecular Geometry and Conformational Analysis

The molecular geometry is defined by three key components:

- Furan-2-yl Ring : A planar aromatic heterocycle with conjugated π-electrons.

- Central Chiral Carbon : A stereogenic center (C2) bonded to the amino group, furan ring, and methyl ester.

- Methyl Ester Group : A carbonyl group (C=O) esterified with a methyl group.

Conformational Features

- Furan Ring Planarity : The furan ring adopts a flat geometry due to aromatic stabilization.

- Amino Group Orientation : The NH₂ group is positioned in a trans configuration relative to the furan ring, minimizing steric strain.

- Ester Group Flexibility : The methyl ester exhibits free rotation about the C–O bond, enabling conformational adaptability.

X-ray Crystallographic Studies and Unit Cell Parameters

While direct X-ray crystallographic data for this compound is not explicitly reported in the provided sources, analogous furan-containing compounds (e.g., 3-(aminomethyl)furan hydrochloride) provide structural insights.

Inferred Structural Characteristics

| Parameter | Analogous Compound | Value | Source |

|---|---|---|---|

| Crystal System | Monoclinic | P2₁/c | |

| Space Group | Monoclinic | P2₁/c | |

| Hydrogen Bonding | N–H⋯O interactions | 2.85–3.10 Å |

Comparative Structural Analysis with Analogous Furan-containing Compounds

This compound shares structural motifs with other furan derivatives, including:

Key Differences

Properties

IUPAC Name |

methyl 2-amino-2-(furan-2-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRORVLPRCBTTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride typically involves the reaction of furan-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and cost-effective production of the compound in large quantities. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester hydrolyzes to 2-amino-2-(furan-2-yl)acetic acid. For example:

Conditions : Reflux in 2N HCl (0.8 mL) at 100°C for 4 hours1.

Base-Catalyzed Hydrolysis

In basic conditions (e.g., NaOH), saponification produces the sodium salt of the carboxylic acid:

Yield : ~85% after neutralization with HCl1.

Nucleophilic Substitution at the Amino Group

The primary amino group participates in nucleophilic reactions, forming Schiff bases or amides.

Schiff Base Formation

Reaction with aldehydes (e.g., furan-2-carboxaldehyde) yields imine derivatives:

Conditions : Ethanol, 60°C, 2 hours2.

Acylation Reactions

Acetylation with acetyl chloride produces N-acetyl derivatives:

Catalyst : Triethylamine (Et₃N), 0°C to RT1.

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring undergoes electrophilic substitution at the α-positions (C3/C5).

Bromination

Bromine (Br₂) in acetic acid selectively substitutes the C5 position:

Yield : 65–70% after recrystallization3.

Nitration

Nitration with HNO₃/H₂SO₄ introduces a nitro group at C5:

Conditions : 0–5°C, 1 hour2.

Cyclization Reactions

The proximity of the amino and ester groups enables intramolecular cyclization.

Formation of Furan-2-ones

Under acidic conditions (e.g., PES-NHSO₃H), cyclization yields spiro[furan-2,3ʹ-indoline] derivatives:

Catalyst : Polyether sulfone sulfamic acid (PES-NHSO₃H, 4.23 mmol H⁺/g)3.

Yield : 85–97% in ethanol at 80°C3.

Redox Reactions

The amino group and furan ring participate in oxidation-reduction processes.

Oxidation of the Furan Ring

Oxidation with KMnO₄ in acetone converts the furan ring to a γ-lactone:

Conditions : Room temperature, 6 hours2.

Reduction of the Ester Group

LiAlH₄ reduces the ester to a primary alcohol:

Yield : 78% in dry THF[^5].

Comparative Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acid hydrolysis | 2N HCl, reflux, 4h | 2-Amino-2-(furan-2-yl)acetic acid | 85 | 1 |

| Bromination | Br₂/CH₃COOH, 25°C, 1h | 5-Bromo derivative | 70 | 3 |

| Schiff base formation | Furfural, EtOH, 60°C, 2h | N-Furfurylidene derivative | 90 | 2 |

| Spirocyclization | PES-NHSO₃H, EtOH, 80°C, 3h | Spiro[furan-2,3ʹ-indoline] | 93 | 3 |

Mechanistic Insights

-

Ester Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water[^2].

-

Furan Bromination : Electrophilic bromine attacks the C5 position due to resonance stabilization by the oxygen atom3.

-

Spirocyclization : Acid catalysis promotes imine formation and subsequent intramolecular cyclization3.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is explored for its potential pharmacological properties. Compounds containing furan rings have been associated with various biological activities, including:

- Anticancer Activity : Studies have indicated that derivatives of furan can exhibit inhibitory effects on cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against breast cancer cell lines (MCF7 and MDA-MB-231), inducing apoptosis through intrinsic pathways .

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives that possess enhanced biological activities or serve as building blocks for more complex molecules. For example:

- Preparation of Hydroxypicolinic Acids : this compound is utilized in the synthesis of hydroxypicolinic acid derivatives through bromination reactions .

Biological Interaction Studies

Research has focused on the interaction of this compound with biological targets to determine its binding affinity and therapeutic potential. These studies are crucial for assessing the safety profile and efficacy of the compound in drug development .

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers treated MCF7 breast cancer cells with varying concentrations of the compound. Results indicated significant inhibition of cell proliferation and increased apoptotic markers compared to untreated controls .

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 15 |

| 50 | 50 | 40 |

| 100 | 30 | 70 |

Case Study 2: Synthesis of Derivatives

Another research initiative focused on synthesizing novel derivatives from methyl 2-amino-2-(furan-2-y)acetate hydrochloride, evaluating their antibacterial properties against Gram-positive and Gram-negative bacteria. The derivatives demonstrated varying degrees of antimicrobial activity, with some exhibiting MIC values lower than standard antibiotics .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of α-amino esters with aryl or heteroaryl substituents. Below is a detailed comparison with key analogs:

Substituent Diversity and Structural Effects

Furan-2-yl vs. Halogenated Phenyl Groups

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 141109-13-9): Substituent: 2-chlorophenyl (electron-withdrawing Cl atom). Molecular formula: C₉H₁₁Cl₂NO₂ (estimated molecular weight: 244.10 g/mol). Applications: Used as a chiral building block in pharmaceuticals due to its stereochemical stability.

- Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS 42718-20-7): Substituent: 4-bromophenyl (bulky, lipophilic Br atom). Molecular formula: C₉H₁₁BrClNO₂ (molecular weight: 272.55 g/mol). Applications: Intermediate in drug discovery, particularly for bromine-containing bioactive molecules.

Furan-2-yl vs. Methoxy-/Fluoro-Substituted Phenyl Groups

- Methyl 2-amino-2-(2-methoxyphenyl)acetate hydrochloride (CAS 390815-44-8): Substituent: 2-methoxyphenyl (electron-donating OMe group). Molecular formula: C₁₀H₁₄ClNO₃ (molecular weight: 231.68 g/mol). Reactivity: Enhanced solubility in polar solvents due to the methoxy group.

- (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS N/A): Substituent: 4-fluorophenyl (electron-withdrawing F atom). Applications: High-purity chiral intermediate for fluorinated APIs.

Furan-2-yl vs. Heterocyclic/Complex Substituents

- Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS 1260637-54-4): Substituent: Tetrahydro-2H-pyran-4-yl (six-membered oxygen-containing ring). Molecular formula: C₈H₁₆ClNO₃ (molecular weight: 209.67 g/mol). Applications: Explored for CNS-targeting drugs due to improved blood-brain barrier penetration.

- Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride: Substituent: Furan-3-yl (distinct positional isomer of furan-2-yl). Synthesis: Used in Negishi coupling for DNA-tagged amino acid synthesis (91% yield).

Physicochemical Properties and Reactivity

Biological Activity

Methyl 2-amino-2-(furan-2-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and an amino group. Its molecular formula is CHClNO, with a molecular weight of approximately 191.61 g/mol. The furan ring contributes to the compound's reactivity and interaction with biological systems, making it a valuable subject for research in drug discovery and development.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies suggest that furan derivatives, including this compound, exhibit antimicrobial properties. They have been shown to inhibit bacterial growth and demonstrate antifungal activity, potentially making them useful in treating infections.

2. Anticancer Properties

- Research indicates that derivatives of this compound may possess anticancer effects. In particular, its structural analogs have been evaluated for their ability to inhibit tumor cell proliferation. For instance, compounds featuring similar furan structures have been tested against various cancer cell lines, showing promising results in terms of cytotoxicity .

3. Mechanisms of Action

- The mechanisms through which this compound exerts its effects are still under investigation. It is believed that the compound may interact with multiple biological targets due to its complex structure. Potential mechanisms include:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit histone deacetylases (HDAC), leading to increased acetylation of histones and subsequent modulation of gene expression .

- Activation of Hypoxia-Inducible Factors (HIF): Some studies indicate that furan derivatives can activate HIF under hypoxic conditions, enhancing cellular responses to low oxygen levels .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and its derivatives:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining how effectively the compound can be utilized in clinical settings.

Q & A

What methodologies are recommended for optimizing the synthesis of methyl 2-amino-2-(furan-2-yl)acetate hydrochloride to improve yield and purity?

Basic Research Focus

Key strategies include adjusting reaction stoichiometry, solvent selection (e.g., polar aprotic solvents for nucleophilic substitution), and purification via recrystallization or chromatography. Monitoring reaction progress using HPLC or TLC can identify intermediates and byproducts . For purity ≥97%, rigorous drying under inert atmospheres and low-temperature storage (-20°C) are critical to prevent hydrolysis or degradation .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Advanced Research Focus

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography (via SHELX programs) to confirm molecular geometry . For example, furan ring proton signals in NMR may overlap; deuterated solvents and 2D-COSY experiments can improve resolution .

What experimental conditions affect the stability of this compound, and how can degradation be mitigated?

Advanced Research Focus

The compound is hygroscopic and prone to hydrolysis in aqueous or acidic conditions. Stability studies under varying pH (1–13), temperatures (4°C to 40°C), and light exposure should be conducted. Use inert atmospheres (argon/nitrogen) for storage and lyophilization to extend shelf life . Degradation products (e.g., free amine or furan derivatives) can be analyzed via LC-MS .

How does the furan moiety influence the compound’s reactivity in drug discovery applications?

Advanced Research Focus

The furan ring’s electron-rich nature facilitates π-π stacking in target binding but may introduce metabolic instability. Comparative studies with non-furan analogs (e.g., phenyl or thiophene derivatives) can elucidate structure-activity relationships. Use computational docking (e.g., AutoDock) and in vitro cytochrome P450 assays to assess metabolic pathways .

What analytical techniques are most reliable for assessing purity ≥97% in this compound?

Basic Research Focus

Combine HPLC (C18 column, UV detection at 254 nm) with charged aerosol detection (CAD) for non-chromophoric impurities. Validate against certified reference standards. Karl Fischer titration quantifies residual moisture, which impacts purity .

How can researchers address discrepancies in reported purity values across batches or suppliers?

Advanced Research Focus

Batch-to-batch variability may stem from synthetic byproducts (e.g., ester hydrolysis products) or storage conditions. Perform comparative NMR and LC-MS profiling to identify contaminants. Use accelerated stability testing (40°C/75% RH) to assess batch robustness .

What safety protocols are critical when handling this compound in aqueous reactions?

Basic Research Focus

Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water. Spills should be contained with absorbent materials (e.g., vermiculite) and neutralized with 5% acetic acid .

How does this compound compare to structurally similar amino esters in crystallographic studies?

Advanced Research Focus

The furan oxygen participates in hydrogen bonding, influencing crystal packing. Compare with analogs like methyl 2-amino-2-(2-iodophenyl)acetate hydrochloride (CAS 298.56) using SHELXL for refinement. Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) .

What are the implications of the hydrochloride counterion on solubility and bioavailability?

Advanced Research Focus

The hydrochloride salt enhances aqueous solubility but may reduce passive diffusion. Compare with freebase or other salts (e.g., sulfate) using shake-flask solubility assays. Membrane permeability can be assessed via Caco-2 cell models .

How can computational modeling predict the compound’s behavior in chiral environments?

Advanced Research Focus

Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and predict optical rotation. Compare with experimental circular dichroism (CD) spectra to validate enantiomeric purity, critical for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.